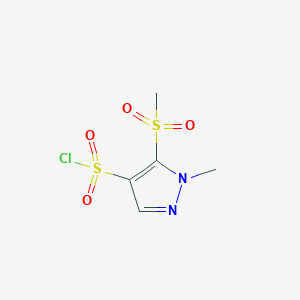![molecular formula C15H15N3O4S B2986226 N-(3,4-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-94-0](/img/structure/B2986226.png)
N-(3,4-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3,4-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound and its derivatives have been synthesized through various chemical reactions involving key intermediates like 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, demonstrating the versatility of thiazolo[3,2-a]pyrimidine scaffolds in producing novel chemical entities with potential biological activities (Kolisnyk et al., 2015).
Biological Activities
- Antimicrobial Activity : Certain derivatives have shown promising antimicrobial properties, with some compounds being more active than reference drugs against strains of Proteus vulgaris and Pseudomonas aeruginosa. One derivative, in particular, showed moderate inhibition against all test strains of microorganisms, including Bacillus subtilis and Candida albicans, highlighting the potential of these compounds in antimicrobial therapy (Kolisnyk et al., 2015).
- Anti-inflammatory and Analgesic Properties : Research has identified derivatives with significant COX-2 selectivity, analgesic, and anti-inflammatory activities, comparing favorably with sodium diclofenac, a standard drug. This suggests potential applications in treating inflammatory conditions and pain management (Abu‐Hashem et al., 2020).
Anticancer Activities
- Several studies have synthesized and evaluated the anticancer activities of thiazolo[3,2-a]pyrimidine derivatives, identifying compounds with dose-dependent cytotoxic activities against liver (HepG-2) and breast (MCF-7) cancer cells. This underscores the potential of these compounds in cancer treatment (El-Naggar et al., 2018).
Supramolecular Aggregation and Conformational Studies
- Structural modifications of thiazolo[3,2-a]pyrimidines have led to insights into their conformational features and supramolecular aggregation. These studies provide a foundation for understanding the molecular basis of their biological activities and facilitating the design of more effective derivatives (Nagarajaiah et al., 2014).
Mécanisme D'action
Mode of Action
Thiazolopyrimidines are known to inhibit enzymes and receptors, thereby disrupting the normal functioning of cells . The compound’s interaction with its targets could lead to changes in cellular processes, potentially resulting in the observed biological activities.
Result of Action
Given the known biological activities of thiazolopyrimidines, it can be inferred that the compound may have antimicrobial, anti-inflammatory, antiparkinsonian, antiviral, anticancer, and antitubercular effects .
Orientations Futures
Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Analyse Biochimique
Biochemical Properties
The biochemical properties of N-(3,4-dimethoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide are largely determined by its interactions with various biomolecules. The compound has been shown to exhibit high antitumor, antibacterial, and anti-inflammatory activities
Cellular Effects
N-(3,4-dimethoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been shown to have potent cytotoxic activity against various cancer cell lines The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-21-11-4-3-9(7-12(11)22-2)17-13(19)10-8-16-15-18(14(10)20)5-6-23-15/h3-4,7-8H,5-6H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQJQAUSTBHTPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CN=C3N(C2=O)CCS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
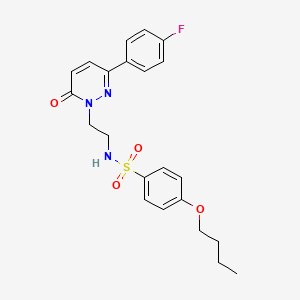
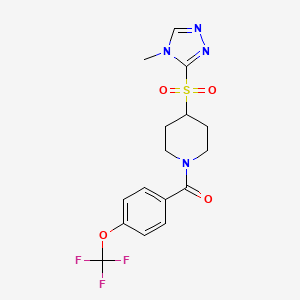

![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2986150.png)
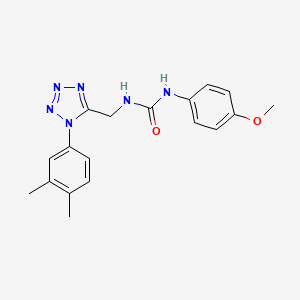
![3,4-diethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2986153.png)
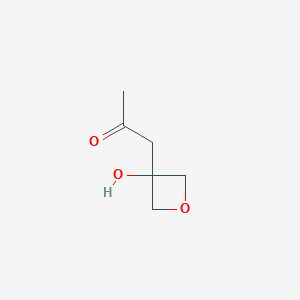
![methyl 3-cyano-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2986157.png)
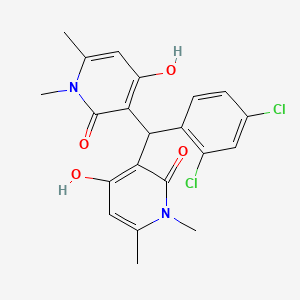
![4-[(3-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride](/img/structure/B2986160.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B2986162.png)

